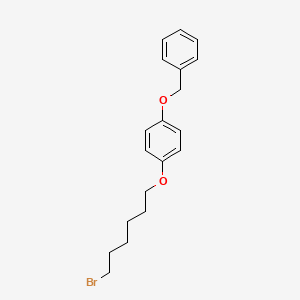

1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6-bromohexoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO2/c20-14-6-1-2-7-15-21-18-10-12-19(13-11-18)22-16-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOZRNYANSRAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541214 | |

| Record name | 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56219-56-8 | |

| Record name | 1-(Benzyloxy)-4-[(6-bromohexyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 4 6 Bromohexyl Oxy Benzene

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene reveals two primary disconnection points at the ether linkages. This approach simplifies the target molecule into more readily available starting materials.

Primary Disconnections:

Disconnection of the Aryl-Alkyl Ether Bond (C-O): Cleavage of the bond between the phenoxy oxygen and the 6-bromohexyl chain leads to 4-(benzyloxy)phenol and a 6-bromohexyl electrophile, such as 1,6-dibromohexane (B150918). This is the most common and direct synthetic route.

Disconnection of the Benzyl (B1604629) Ether Bond (C-O): Alternatively, disconnection of the benzylic ether bond suggests 4-((6-bromohexyl)oxy)phenol and a benzyl halide as precursors.

The first disconnection strategy is generally preferred due to the commercial availability and stability of 4-(benzyloxy)phenol and 1,6-dibromohexane. The design of the synthesis prioritizes the selective mono-alkylation of the phenolic hydroxyl group of 4-(benzyloxy)phenol, avoiding potential side reactions such as dialkylation or reaction at other sites.

Targeted Synthesis via Ether Bond Formation Reactions

The formation of the aryl-alkyl ether bond is the cornerstone of the synthesis of this compound. Several established methods can be employed for this C-O bond construction.

Williamson Ether Synthesis Approaches for Aryl-Alkyl Ether Formation

The Williamson ether synthesis is the most widely employed method for the preparation of this compound. francis-press.comchemspider.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this specific synthesis, the phenoxide of 4-(benzyloxy)phenol acts as the nucleophile, attacking the electrophilic carbon of 1,6-dibromohexane.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. francis-press.com Common bases used for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). chemspider.cominno-chem.com.cn The choice of solvent is also crucial, with polar apathetic solvents like acetone, dimethylformamide (DMF), and acetonitrile (B52724) being frequently used to facilitate the Sₙ2 reaction. chemspider.comresearchgate.net

The general reaction scheme is as follows:

4-(Benzyloxy)phenol + 1,6-Dibromohexane --(Base, Solvent)--> this compound

The reaction conditions, including the choice of base and solvent, significantly impact the yield of the desired product.

| Base | Solvent | Temperature (°C) | Yield (%) |

| K₂CO₃ | Acetone | Reflux | Moderate |

| K₂CO₃ | DMF | 70-110 | Good |

| Cs₂CO₃ | DMF | 70-80 | High |

This table presents a qualitative comparison of reaction conditions based on general principles of Williamson ether synthesis. Specific yields can vary based on reaction scale and purification methods.

Alternative Strategies for C-O Bond Construction

While the Williamson ether synthesis is prevalent, other methods for forming the aryl-alkyl ether bond can be considered.

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). mdpi.com For the synthesis of the target compound, this would involve the reaction of 4-(benzyloxy)phenol with 6-bromo-1-hexanol. The Mitsunobu reaction proceeds under mild conditions and is often effective for substrates that are sensitive to the basic conditions of the Williamson synthesis.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols or phenols. researchgate.netorganic-chemistry.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable option. In this context, it could potentially be used to couple an aryl halide with 6-bromo-1-hexanol, although it is less common for this specific transformation compared to the Williamson synthesis.

Introduction of the Bromohexyl Moiety: Alkylation and Bromination Strategies

The 6-bromohexyl group is most commonly introduced as a single unit using 1,6-dibromohexane in an alkylation reaction, as described in the Williamson ether synthesis section. The use of a dihaloalkane necessitates careful control of stoichiometry to favor mono-alkylation and minimize the formation of the bis-ether byproduct where two molecules of 4-(benzyloxy)phenol react with one molecule of 1,6-dibromohexane.

An alternative, though less direct, strategy would involve a two-step process:

Alkylation with a Hexenyl Halide: 4-(benzyloxy)phenol could first be alkylated with a 6-halo-1-hexene (e.g., 6-bromo-1-hexene) to form 1-(benzyloxy)-4-((hex-5-en-1-yl)oxy)benzene.

Hydrobromination of the Alkene: The terminal double bond of the hexenyl ether could then be subjected to an anti-Markovnikov hydrobromination reaction to introduce the terminal bromine atom, yielding the final product. This could be achieved using HBr in the presence of peroxides.

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This includes the choice of catalytic system, temperature, reaction time, and the molar ratio of reactants.

Catalytic Systems and Their Influence on Reaction Efficiency

In the context of the Williamson ether synthesis for this compound, the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield. utahtech.edunih.gov PTCs, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. utahtech.edunih.govresearchgate.netencyclopedia.pubnih.gov This is particularly beneficial when using inorganic bases like potassium carbonate, which have limited solubility in many organic solvents.

The use of a PTC can lead to milder reaction conditions (lower temperatures) and shorter reaction times, while often improving the yield by minimizing side reactions.

| Catalyst | Base | Solvent | Temperature (°C) | Yield Improvement |

| None | K₂CO₃ | DMF | 110 | - |

| TBAB | K₂CO₃ | DMF | 80 | Significant |

| TBAB | NaOH (aq) | Dichloromethane (B109758) | Room Temp - Reflux | High |

This table illustrates the general positive impact of phase-transfer catalysts on the Williamson ether synthesis. Actual yields are dependent on the specific reaction setup.

The choice of the cation in the base can also influence the reaction. Cesium carbonate is often considered a more effective base than potassium carbonate for Williamson ether synthesis. inno-chem.com.cn The larger cesium cation is more "naked" in solution, leading to a more reactive phenoxide anion and consequently higher yields under milder conditions. inno-chem.com.cn

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical parameter in the Williamson ether synthesis of this compound as it influences the reaction rate and the propensity for side reactions. The reaction proceeds via an S(_N)2 mechanism, which is favored by polar apathetic solvents. These solvents can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide oxygen.

Commonly employed solvents for this synthesis include acetone, dimethylformamide (DMF), and acetonitrile. Protic solvents are generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity and consequently slowing down the reaction rate.

The selection of the reaction medium also depends on the base used to deprotonate the 4-benzyloxyphenol. Weak bases like potassium carbonate (K(_2)CO(_3)) are often preferred due to their mildness and ease of handling. In such cases, a polar aprotic solvent that can facilitate the reaction between the solid base and the phenol (B47542) is essential.

| Solvent | Base | Typical Reaction Temperature (°C) | Observations |

| Acetone | K(_2)CO(_3) | Reflux | Good solubility for reactants, easy to remove post-reaction. chemspider.com |

| Dimethylformamide (DMF) | K(_2)CO(_3) | 80-100 | High boiling point allows for higher reaction temperatures, potentially increasing the reaction rate. orgsyn.org |

| Acetonitrile | K(_2)CO(_3) | Reflux | A good alternative to DMF with a lower boiling point. |

Temperature and Pressure Control in Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process requires careful control of temperature and pressure to ensure safety, efficiency, and product consistency. The Williamson ether synthesis is an exothermic reaction, and inadequate temperature control on a large scale can lead to a runaway reaction.

Temperature Control:

Effective heat management is paramount. Large-scale reactors are typically equipped with jackets for circulating heating or cooling fluids. The reaction is often initiated at room temperature and then gradually heated to the desired reaction temperature, typically in the range of 80-110°C, to maintain a controlled reaction rate. orgsyn.org Continuous monitoring of the internal temperature using probes is essential to prevent overheating, which could promote side reactions such as elimination or dialkylation.

Pressure Control:

The Williamson ether synthesis for this compound is typically conducted at atmospheric pressure. However, the reaction vessel must be equipped with a pressure relief system as a safety precaution. This is particularly important when using solvents with relatively low boiling points, as an uncontrolled exotherm could lead to a rapid increase in vapor pressure. While the synthesis itself does not inherently require high pressure, the equipment used in large-scale production is designed to handle potential pressure fluctuations. For certain specialized chemical processes, high-pressure conditions can be utilized to influence reaction rates and selectivity, though this is not standard for this particular synthesis. epo.org

Purification and Isolation Techniques for the Compound

Following the completion of the synthesis, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, byproducts (such as the dialkylated product), and inorganic salts.

The initial workup typically involves filtering the reaction mixture to remove the solid base (e.g., potassium carbonate). The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is often an oil or a solid that is then subjected to further purification.

Extraction:

The crude product is typically dissolved in an organic solvent, such as dichloromethane or ethyl acetate (B1210297), and washed with water to remove any remaining inorganic salts and highly polar impurities. orgsyn.org A brine wash may also be employed to aid in the separation of the organic and aqueous layers.

Column Chromatography:

The most common and effective method for purifying this compound is flash column chromatography over silica (B1680970) gel. rsc.orgrsc.org The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems include mixtures of hexane (B92381) or petroleum ether with ethyl acetate or dichloromethane. chemspider.comrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

| Chromatographic Method | Stationary Phase | Eluent System (Typical) | Compound Elution Profile |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Unreacted 1,6-dibromohexane elutes first, followed by the desired product, and then the more polar 4-benzyloxyphenol. |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Hexane | Provides good separation with a different selectivity compared to ester-based systems. rsc.org |

Recrystallization:

After column chromatography, the purified this compound can be further purified by recrystallization to obtain a highly pure crystalline solid. The choice of solvent for recrystallization depends on the solubility of the compound. A solvent system is chosen in which the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below. Methanol (B129727) is a commonly used solvent for the recrystallization of similar benzyloxy-containing compounds. orgsyn.org The process involves dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Benzyloxy 4 6 Bromohexyl Oxy Benzene

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. wikipedia.orgfiveable.me For 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene, the spectrum is a composite of the vibrations of its constituent parts: the aromatic rings, the ether linkages, the alkyl chain, and the terminal bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that result in a change in the dipole moment. youtube.com The expected IR absorption bands for this compound are characteristic of its structure. Phenyl alkyl ethers typically exhibit two strong C–O stretching absorbances. pressbooks.pub The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl and benzyl (B1604629) methylene (B1212753) groups appear just below this value. shimadzu.com The C-O stretching of the aryl and benzyl ethers will be prominent in the 1250-1050 cm⁻¹ region. pressbooks.pub The C-Br stretching vibration is expected at lower wavenumbers, typically in the 630–560 cm⁻¹ range for primary bromoalkanes. s-a-s.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. wikipedia.org Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. fiveable.me For this compound, the symmetric vibrations of the benzene (B151609) rings are expected to produce strong Raman signals. The fingerprint region, between 500 and 1500 cm⁻¹, contains a wealth of information about the skeletal structure of the molecule. wikipedia.org The C-Br stretch is also Raman active and would be observed in the low-frequency region. s-a-s.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H | Stretching | 3100-3000 | IR & Raman |

| Aliphatic C-H (alkyl & benzyl) | Stretching | 3000-2850 | IR & Raman |

| C=C Aromatic | Stretching | 1600 & 1500 | IR & Raman |

| Aryl-O-C (ether) | Asymmetric Stretch | ~1250 | Strong in IR |

| C-O-C (benzyl ether) | Stretching | 1150-1050 | Strong in IR |

| C-H (CH₂) | Bending (Scissoring) | ~1465 | IR |

| C-Br | Stretching | 630-560 | IR & Raman |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the literature, analysis of closely related structures, such as 1,4-bis(hexyloxy)benzene, provides valuable insights into the likely solid-state conformation. nih.govresearchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the bromine atom.

Crystallographic Data for Analogue Compound: 1,4-Bis(hexyloxy)benzene nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.853 (12) |

| b (Å) | 7.512 (5) |

| c (Å) | 6.364 (4) |

| β (°) | 95.674 (10) |

| Volume (ų) | 896.9 (11) |

| Conformation | Alkyl chains in extended all-trans conformation |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For a molecule like this compound, which possesses both nonpolar (alkyl chain, aromatic rings) and moderately polar (ether linkages) features, reversed-phase HPLC is the most suitable method. libretexts.org

In a typical reversed-phase setup, a nonpolar stationary phase, such as a silica-based C8 or C18 column, is used with a polar mobile phase. libretexts.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often employed to achieve optimal separation of the desired product from any impurities or starting materials. libretexts.org Detection is typically achieved using a UV detector, as the benzene rings in the molecule will absorb UV light.

Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (Octadecylsilane) bonded silica (B1680970), 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 70% B, increase to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Following synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. cup.edu.cn This technique separates compounds based on their differential adsorption to a solid stationary phase as they are carried through the column by a liquid mobile phase (the eluent).

For this compound, silica gel is an appropriate stationary phase due to its polarity. The choice of eluent is critical for achieving good separation. A solvent system of low to moderate polarity, typically a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), would be effective. cup.edu.cn The purification process begins with a less polar eluent mixture, which allows the target compound to adsorb to the silica gel while highly nonpolar impurities are washed through. The polarity of the eluent is then gradually increased to desorb and elute the desired product, leaving more polar impurities adsorbed on the column. The fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

Typical Column Chromatography Conditions for Purification

| Parameter | Specification |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Column Loading | Sample adsorbed onto a small amount of silica gel |

| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization |

Chemical Reactivity and Derivatization Strategies of 1 Benzyloxy 4 6 Bromohexyl Oxy Benzene

Reactions Involving the Bromohexyl Group as a Reactive Handle

The primary alkyl bromide functionality of the hexyl chain is the principal site of reactivity in 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene. This allows for selective modification without affecting the protected phenol (B47542) group, making it an ideal substrate for sequential synthetic strategies.

Nucleophilic Substitution Reactions (SN1 and SN2)

The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. Given that it is a primary alkyl halide, the SN2 mechanism is the predominant pathway for nucleophilic substitution. This involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center and the displacement of the bromide ion. The SN1 mechanism is less likely due to the instability of the corresponding primary carbocation.

The reaction of this compound with various nucleophiles provides a straightforward route to a diverse array of derivatives. For instance, amines and thiols, acting as potent nucleophiles, can readily displace the bromide to form new carbon-nitrogen and carbon-sulfur bonds, respectively.

The synthesis of amine derivatives can be achieved by reacting the parent compound with primary or secondary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated. Similarly, thiol derivatives can be prepared by treatment with a thiol or a thiolate salt.

An illustrative example is the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, where a related long-chain alkyl bromide, 1-bromohexane, undergoes a nucleophilic substitution reaction with a phenoxide. This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724), with a base such as potassium carbonate to facilitate the reaction. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | 1-bromohexane | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Potassium carbonate, sodium iodide, acetonitrile, reflux | mdpi.com |

The bromohexyl group can be converted into an organometallic species, most notably a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, (6-(4-(benzyloxy)phenoxy)hexyl)magnesium bromide, is a powerful nucleophile and a strong base. This transformation inverts the polarity of the carbon atom attached to the metal, a phenomenon known as "umpolung."

The Grignard reagent can then be used in a variety of subsequent reactions to form new carbon-carbon bonds. For example, it can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to introduce a wide range of functional groups at the end of the hexyl chain. It is crucial that all reagents and glassware are scrupulously dry, as Grignard reagents are highly reactive towards protic solvents like water.

Elimination Reactions to Form Alkenes

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for a primary alkyl halide is the E2 (bimolecular elimination) mechanism. This is a concerted process where the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is simultaneously expelled, resulting in the formation of a double bond.

To favor elimination over the competing SN2 reaction, specific reaction conditions are typically employed. These include the use of a sterically hindered, strong base such as potassium tert-butoxide (t-BuOK), and a less polar solvent. Higher temperatures also tend to favor elimination over substitution. The expected product of such a reaction would be 1-(benzyloxy)-4-(hex-5-en-1-yloxy)benzene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The bromohexyl group of this compound can participate as an electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids or their corresponding esters.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the reaction classically employs sp²-hybridized halides, its application can be extended to sp³-hybridized systems like the bromohexyl moiety in this compound. This transformation targets the terminal bromine atom of the hexyl chain, allowing for the introduction of an alkynyl group and the construction of more complex molecular architectures.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with alkyl bromides, which can be prone to side reactions such as elimination.

Detailed Research Findings: The general mechanism for the Sonogashira coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. For alkyl halides, careful optimization is necessary to favor the desired coupling over competing β-hydride elimination pathways. Mild reaction conditions are often preferred. researchgate.net

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, K₂PdCl₄ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the formation of the copper acetylide. |

| Base | Et₃N, i-Pr₂NH, K₂CO₃, n-Bu₄N⁺OH⁻ | Neutralizes the HBr formed and aids in the formation of the copper acetylide. |

| Solvent | THF, DMF, DMSO, EtOH/H₂O | Solubilizes reactants and influences reaction rate. |

| Ligand | PPh₃, S-Phos | Stabilizes the palladium catalyst and modulates its reactivity. |

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen in this compound. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the reactive phenol functionality for further derivatization.

Hydrogenolytic Deprotection to Yield Phenolic Derivatives

Catalytic hydrogenolysis is the most common and often cleanest method for the cleavage of benzyl (B1604629) ethers. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is efficient and yields the desired phenol, 4-((6-bromohexyl)oxy)phenol, and toluene (B28343) as the only byproduct. jk-sci.com

The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene. jk-sci.com This method is advantageous due to its mild conditions and the simple workup required. However, care must be taken as the carbon-bromine bond in the hexyl chain can also be susceptible to reduction under certain hydrogenolysis conditions.

Alternative Deprotection Methods for Benzyloxy Ethers

When hydrogenolysis is incompatible with other functional groups in the molecule (such as alkenes, alkynes, or other reducible groups), several alternative methods can be employed for the deprotection of benzyl ethers. organic-chemistry.org

Acidic Cleavage: Strong acids like HBr or trifluoroacetic acid (TFA) can cleave benzyl ethers. However, these harsh conditions are often not suitable for sensitive substrates. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can be used for deprotection. A notable example is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes requiring photoirradiation for improved efficiency. organic-chemistry.orgnih.gov

Lewis Acid-Mediated Cleavage: Various Lewis acids, such as BCl₃, BBr₃, or AlCl₃, can effect the cleavage of benzyl ethers. These reagents are powerful but can lack selectivity in polyfunctional molecules.

Table 2: Comparison of Deprotection Methods for Benzyloxy Ethers

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild conditions, clean reaction, simple workup. jk-sci.com | Incompatible with reducible functional groups (e.g., alkynes, C-Br bond). organic-chemistry.org |

| Acidic Cleavage | HBr, TFA | Effective for robust substrates. | Harsh conditions, low functional group tolerance. organic-chemistry.org |

| Oxidative Cleavage | DDQ, often with light | Mild conditions, orthogonal to hydrogenolysis. organic-chemistry.orgnih.gov | Stoichiometric amounts of oxidant may be needed, potential for side reactions. nih.gov |

| Lewis Acid Cleavage | BCl₃, AlCl₃ | Powerful and effective. | Often harsh and can lack selectivity. |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This reactivity stems from the presence of two alkoxy substituents: the benzyloxy group (-OCH₂Ph) and the bromohexyloxy group (-O(CH₂)₆Br).

Both alkoxy groups are powerful electron-donating groups through resonance, significantly increasing the nucleophilicity of the aromatic ring. youtube.com They are classified as activating groups and are ortho-, para-directors. lkouniv.ac.in In this molecule, the two groups are in a para relationship to each other, meaning the para position for each group is occupied by the other. Consequently, electrophilic attack will be directed to the four remaining positions on the ring, which are all ortho to one of the two alkoxy groups. This makes the ring highly susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org

For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to readily occur, potentially leading to di- or even tetra-substituted products due to the high activation of the ring. libretexts.org Controlling the stoichiometry and reaction conditions would be crucial to achieve mono-substitution.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect | Expected Substitution Positions |

|---|---|---|---|---|

| -OCH₂Ph (Benzyloxy) | Electron-donating (Resonance) | Strongly Activating | Ortho, Para | Positions 2, 6, 3, 5 |

| -O(CH₂)₆Br (Bromohexyloxy) | Electron-donating (Resonance) | Strongly Activating | Ortho, Para | Positions 2, 6, 3, 5 |

Regioselectivity and Stereoselectivity in Complex Derivatizations

The synthetic utility of this compound is greatly enhanced by the potential for regioselective modifications at its distinct functional sites. The molecule possesses three primary reactive centers:

The Aromatic Ring: Activated for electrophilic aromatic substitution.

The Benzyloxy Group: A protecting group that can be selectively removed.

The Terminal Alkyl Bromide: A site for nucleophilic substitution or coupling reactions.

Regioselectivity: Achieving regioselectivity involves choosing reaction conditions that target one functional group while leaving the others intact.

Modification of the Hexyl Chain: The terminal bromine is an excellent electrophilic site for Sₙ2 reactions. It can be reacted with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) under basic or neutral conditions that will not affect the benzyl ether or the aromatic ring.

Modification of the Aromatic Ring: As discussed, electrophilic aromatic substitution can be performed to introduce substituents onto the benzene ring. These reactions are typically carried out under acidic conditions that would not cleave the alkyl C-Br bond.

Deprotection: The benzyloxy group can be selectively cleaved, for example, via catalytic hydrogenolysis. This unmasks the phenol, which can then participate in its own set of reactions, such as O-acylation or O-alkylation. The choice of deprotection method is critical to avoid unwanted reactions at other sites.

By carefully sequencing these regioselective reactions, this compound can be used as a scaffold to build complex, multifunctional molecules.

Stereoselectivity: The parent molecule, this compound, is achiral and contains no stereocenters. Stereoselectivity becomes a relevant consideration only when a derivatization reaction introduces a new chiral center. For instance, an Sₙ2 reaction at the terminal bromine with a chiral nucleophile would proceed with a defined stereochemical outcome (inversion of configuration if the reaction were at a chiral carbon). Similarly, if a substituent introduced onto the molecule were to create a stereocenter, subsequent reactions would need to be designed to control the formation of the desired stereoisomer. In the context of the parent molecule itself, however, the primary synthetic challenge lies in controlling regioselectivity among its different reactive sites.

Theoretical and Computational Investigations of 1 Benzyloxy 4 6 Bromohexyl Oxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT study of 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene would provide valuable information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity.

For instance, the HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. A hypothetical DFT calculation could yield the following illustrative data:

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.23 | Primarily localized on the benzyloxy and phenoxy aromatic rings, indicating sites for electron acceptance. |

| HOMO | -6.45 | Distributed across the oxygen atoms and the benzene (B151609) rings, suggesting regions of electron donation. |

| HOMO-LUMO Gap | 5.22 | Indicates good kinetic stability. |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing predicted spectra with experimental data can confirm the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. This information helps in assigning the peaks observed in an experimental IR spectrum to specific functional groups and vibrational motions within the this compound molecule, such as C-O ether stretches, aromatic C-H bends, and the C-Br stretch.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain and the ether linkages in this compound means that the molecule can adopt numerous conformations.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the rotatable bonds to identify the low-energy conformers. This analysis would reveal the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes and changes its shape in different environments (e.g., in a solvent or at different temperatures). This is particularly important for understanding how the molecule might interact with other molecules or surfaces.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions at either the bromohexyl or the benzyloxy ends. For example, modeling a nucleophilic substitution reaction at the carbon bearing the bromine atom would involve:

Locating the transition state structure: This is the highest energy point along the reaction pathway.

Calculating the activation energy: This determines the reaction rate.

Analyzing the reaction pathway: This provides a step-by-step understanding of how reactants are converted into products.

Such studies would provide fundamental insights into the reactivity of the molecule and could help in optimizing reaction conditions for its use in synthesis.

Structure-Property Relationship Studies for Design of Derivatives

By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish structure-property relationships. For instance, one could investigate how changing the length of the alkyl chain, or substituting the benzene rings with different functional groups, affects the molecule's electronic properties, solubility, or reactivity. This computational approach can guide the rational design of new derivatives with tailored properties for specific applications, such as in liquid crystals or as linkers in materials science, without the need for extensive and costly experimental synthesis and testing.

Applications of 1 Benzyloxy 4 6 Bromohexyl Oxy Benzene As a Versatile Building Block in Materials and Supramolecular Chemistry

Precursor in the Synthesis of Functionalized Polymers and Macromolecules

The distinct functionalities of 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene allow for its strategic use in advanced polymerization techniques to create macromolecules with tailored properties and architectures.

While this compound in its native form acts as a monofunctional initiator, it can be chemically modified to serve as a monomer for incorporation into polymer backbones. For instance, the benzyloxy protecting group can be cleaved to yield 4-((6-bromohexyl)oxy)phenol. This phenol (B47542) can then be transformed into a polymerizable unit, such as an acrylate (B77674) or methacrylate (B99206) group, through esterification. The resulting monomer, containing a terminal bromide, can be copolymerized with other monomers.

This approach allows for the introduction of pendant alkyl bromide groups along the polymer backbone. These bromide sites can subsequently be used to initiate "grafting from" polymerizations, leading to the formation of well-defined graft copolymers with controlled side-chain length and density. This strategy offers a pathway to complex polymer architectures like bottlebrush polymers.

The most direct application of this compound in polymer synthesis is in the functionalization and modification of surfaces and existing polymer chains. mdpi.com This can be achieved through two primary methods: "grafting to" and "grafting from".

"Grafting To" Method : This technique involves attaching fully-formed polymer chains to a surface or another polymer backbone. benicewiczgroup.com In this context, the bromohexyl group of the title compound can be converted to a nucleophile or other reactive group that can attach to a substrate. More commonly, a polymer chain is first synthesized with a reactive end-group that can undergo a nucleophilic substitution reaction with the bromide of this compound, thereby anchoring the entire chain. However, this method can be limited by the steric hindrance of already attached chains, which often results in lower grafting densities. benicewiczgroup.com

"Grafting From" Method : This approach utilizes the alkyl bromide as an initiator for surface-initiated controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). benicewiczgroup.com The compound is first immobilized onto a surface (e.g., silica (B1680970) nanoparticles, polymer films) that has been pre-functionalized with suitable anchor points (like hydroxyl or amino groups). From these anchored initiator sites, polymer brushes are grown directly from the surface, allowing for high grafting densities and precise control over the length and composition of the polymer chains. benicewiczgroup.com The benzyloxy-terminated end of the grafted chains can then be deprotected to expose phenol groups, rendering the surface functional for further reactions or for tuning surface properties like hydrophilicity.

| Polymerization Technique | Role of this compound | Resulting Architecture | Key Advantages |

| Surface-Initiated ATRP ("Grafting From") | Acts as a surface-immobilized initiator. | Dense polymer brushes on a substrate. | High grafting density; precise control over polymer length and composition. |

| Post-Polymerization Modification ("Grafting To") | Provides a reactive site for attaching pre-formed polymers. | Polymer chains attached to a substrate. | Simple attachment of well-characterized polymers. |

| Monomer Modification & Copolymerization | Serves as a precursor to a functional monomer. | Linear copolymer with pendant initiator sites. | Allows for subsequent grafting reactions to form bottlebrush polymers. |

Utilization in the Construction of Dendrimeric and Hyperbranched Structures

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers of repeating units (generations), and a functionalized periphery. uci.edunih.gov The precise structure of this compound makes it an excellent candidate for constructing these complex molecules.

This building block can be used for either core or peripheral modification of dendrimers.

Peripheral Modification : In this role, the bromohexyl group can be reacted with nucleophilic terminal groups on the surface of a pre-formed dendrimer, such as an amine-terminated poly(amidoamine) (PAMAM) dendrimer. nih.govwiserpub.com This reaction attaches the 1-(benzyloxy)-4-oxy-hexyl moiety to the dendrimer's surface. The resulting periphery is functionalized with benzyloxy groups, which can be kept to create a hydrophobic shell or deprotected to phenols to create a hydrophilic, reactive surface.

Core Functionalization : The compound can also be adapted to function as a central core from which a dendrimer is grown. For this, the molecule would typically be made multifunctional. For example, the benzyloxy group could be removed, and the resulting phenol could be reacted with a molecule that introduces multiple branching points. Alternatively, the terminal bromide could be converted into a group that can react with multiple dendrons.

The synthesis of dendrimers generally follows one of two main strategies: divergent or convergent. This compound is adaptable to both methodologies.

Divergent Synthesis : In this method, the dendrimer is grown outwards from a multifunctional core. A modified version of this compound could act as this core. Growth proceeds generation by generation, with each step involving the addition of branching units to the terminal groups of the previous generation.

Convergent Synthesis : This strategy involves building the dendrimer from the outside in. Wedge-like dendritic fragments, known as dendrons, are synthesized first and then attached to a multifunctional core in the final step. Here, this compound could be attached to the focal point of a dendron. The bromo- or benzyloxy- group would serve as the reactive site for the final attachment to the core molecule. This approach generally offers better structural control and produces more monodisperse dendrimers. wiserpub.com

| Synthetic Strategy | Role of this compound | Typical Application |

| Divergent | Precursor to a multifunctional core. | Growing dendrimer generations outwards from the core. |

| Convergent | Attached to the focal point of a dendron. | Attaching pre-synthesized dendrons to a core in the final step. |

| Peripheral Functionalization | Reactant for surface groups of a pre-formed dendrimer. | Modifying the surface properties of an existing dendrimer. |

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound makes it an ideal precursor for molecules designed to self-assemble into ordered structures, such as liquid crystals and mechanically interlocked molecules. nih.govrsc.org

The molecule's design incorporates a rigid aromatic core (benzyloxy-phenyl) and a flexible alkyl chain (hexyl), a common motif in calamitic (rod-shaped) liquid crystals. nih.govtubitak.gov.tr The rigid core provides the necessary anisotropy for mesophase formation, while the flexible chain influences the melting point and the type of liquid crystal phase observed (e.g., nematic, smectic). nih.gov By reacting the terminal bromide with other mesogenic units, complex liquid crystalline materials with specific transition temperatures and optical properties can be synthesized. nih.govtubitak.gov.tr

Furthermore, this compound is a valuable building block for mechanically interlocked molecules like rotaxanes and catenanes. davuniversity.org A rotaxane consists of a linear "thread" molecule passing through a cyclic "macrocycle," with bulky "stoppers" at each end of the thread to prevent it from dethreading. davuniversity.orgnih.gov The this compound unit can serve as the precursor for the thread component. The bromohexyl group provides a reactive site to attach a bulky stopper group. davuniversity.org This reaction is often one of the final steps in a template-directed synthesis, where non-covalent interactions first pre-organize the thread within the macrocycle before the stopper is covalently attached, permanently interlocking the components. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a common reaction used for this purpose, which would involve converting the terminal bromide to an azide (B81097). nih.govuh.edu

Design of Host-Guest Systems and Molecular Recognition Motifs

While direct applications of this compound in classic host-guest systems like crown ethers or cyclodextrins are not extensively documented, its utility in the synthesis of molecules that exhibit sophisticated molecular recognition is evident, particularly in the field of liquid crystals. The formation of liquid crystalline phases is a prime example of molecular self-recognition, where molecules spontaneously arrange into ordered structures based on their shape and intermolecular interactions.

The flexible hexyl chain and the rigid aromatic core of this compound are key features that are exploited in the design of calamitic (rod-shaped) and bent-core liquid crystals. The benzyloxy group can be deprotected to yield a phenol, which can then be esterified with various aromatic acids to create molecules with specific shapes and polarities. These tailored molecules, upon heating, exhibit a range of mesophases, such as nematic and smectic phases, at distinct temperature ranges.

Detailed Research Findings:

Researchers have synthesized a variety of liquid crystal dimers and bent-core molecules where this compound serves as a crucial precursor. For instance, the bromohexyl group allows for the coupling of two mesogenic units, leading to the formation of dimers. The specific length of the alkyl chain influences the type of liquid crystal phase formed and its thermal stability. This demonstrates a form of molecular programming, where the structure of the individual molecule dictates the macroscopic properties of the material through collective molecular recognition.

Formation of Self-Assembled Monolayers (SAMs) or Nano-structures

The ability of molecules derived from this compound to form highly ordered liquid crystalline phases is a clear demonstration of their capacity for self-assembly into nano-structures. While the formation of traditional self-assembled monolayers (SAMs) on solid substrates like gold or silicon has not been a primary focus of research for this specific compound, the principles of self-organization are evident in the bulk material.

The liquid crystalline mesophases are, in essence, ordered fluids with structures that are periodic on the nanometer scale. For example, in a smectic phase, the molecules arrange themselves in layers, creating a one-dimensional periodicity. The thickness of these layers is directly related to the length of the molecules, which can be precisely controlled through the synthesis starting from this compound.

Interactive Data Table: Mesophase Behavior of a Representative Liquid Crystal Dimer

| Dimer Structure | Transition | Temperature (°C) |

| Symmetrical dimer with a central flexible spacer | Crystal to Smectic C | 120 |

| Smectic C to Nematic | 155 | |

| Nematic to Isotropic | 180 |

Note: The data presented is illustrative and representative of typical values found in the literature for calamitic liquid crystals derived from similar precursors.

Application in Organic Electronic and Optoelectronic Materials

The application of this compound in organic electronic and optoelectronic materials is an area of potential, largely linked to the properties of the liquid crystals that can be synthesized from it. Bent-core liquid crystals, in particular, are known to exhibit unique electro-optical properties. mdpi.comrsc.org These materials can form polar and even chiral structures from achiral molecules, which can lead to properties like ferroelectricity and second-harmonic generation. aps.orgresearchgate.net

The general design of molecules for such applications often involves creating a "push-pull" system, where electron-donating and electron-accepting groups are connected through a π-conjugated system. While this compound itself does not possess these features, it serves as a foundational scaffold to which such functional groups can be attached.

For instance, the phenolic end (after debenzylation) can be coupled with an aromatic acid that is part of a larger conjugated system. The bromohexyl chain allows for the introduction of other functional groups or for linking the molecule to other components in a device. The potential for these materials lies in their ability to self-assemble into ordered domains, which can enhance charge transport and light-emitting properties.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The primary synthesis of 1-(benzyloxy)-4-((6-bromohexyl)oxy)benzene is efficiently achieved via the Williamson ether synthesis. This classic yet robust SN2 reaction remains one of the most reliable methods for forming ether linkages. The synthesis involves the deprotonation of 4-benzyloxyphenol to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon centers of an excess of 1,6-dibromohexane (B150918).

Key achievements in the synthesis of related non-symmetric 1,4-dialkoxybenzenes have focused on optimizing reaction conditions to ensure high yields and selectivity for mono-alkylation, preventing the formation of the symmetrically disubstituted diether byproduct. A notable method involves using a strong base in a polar aprotic solvent, which facilitates the reaction efficiently at moderate temperatures. acgpubs.org

A representative synthetic protocol is the reaction of 4-benzyloxyphenol with an alkyl halide in the presence of powdered sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). acgpubs.org This system has proven effective for the synthesis of various 1,4-dialkoxybenzenes. While the specific yield for this compound is not detailed in the literature, analogous reactions reported under these conditions achieve high yields, as shown in the table below.

| Phenol (B47542) Reactant | Alkyl Halide | Base/Solvent | Reaction Time (h) | Product | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenol | Dodecyl iodide | NaOH/DMSO | 1 | 1-(Dodecyloxy)-4-methoxybenzene | 96 | acgpubs.org |

| 4-Benzyloxyphenol | Methyl iodide | NaOH/DMSO | 1 | 1-(Benzyloxy)-4-methoxybenzene | 98 | acgpubs.org |

| 4-Benzyloxyphenol | Ethyl iodide | NaOH/DMSO | 1.5 | 1-(Benzyloxy)-4-ethoxybenzene | 97 | acgpubs.org |

| 4-Benzyloxyphenol | Butyl iodide | NaOH/DMSO | 2 | 1-(Butoxy)-4-(benzyloxy)benzene | 96 | acgpubs.org |

This methodological approach demonstrates high efficiency and broad applicability for creating non-symmetrical ethers from 4-benzyloxyphenol. The primary advance lies in the simplicity and effectiveness of the NaOH/DMSO system, avoiding the need for more expensive or moisture-sensitive reagents.

Emerging Research Trends and Novel Derivatization Pathways

Future research is poised to leverage the dual functionality of this compound as a versatile heterobifunctional linker. The terminal bromo group serves as a key site for a wide array of nucleophilic substitution reactions, enabling the introduction of diverse functional moieties.

Emerging trends focus on converting the alkyl bromide to other functionalities to create tailored linkers for specific applications, such as:

Azide-Alkyne Click Chemistry: Substitution of the bromide with sodium azide (B81097) yields an azido-terminated linker. This derivative is a prime candidate for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, which are widely used for bioconjugation, materials functionalization, and the synthesis of complex macromolecules.

Thiol-Ene/Thiol-Yne Chemistry: Conversion to a thiol via reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis opens pathways for thiol-ene and thiol-yne "click" reactions, which are valuable in polymer chemistry and for surface modification.

Advanced Polymer Synthesis: The compound can act as a monomer precursor. For instance, conversion of the bromide to a triphenylphosphonium salt would enable its use in Wittig-type olefination polymerization reactions.

Liquid Crystal Synthesis: The rigid phenyl-ether core is a common mesogenic unit. The bromohexyl chain can be used to link this core to other mesogenic groups or polymerizable end-groups (e.g., acrylates) to form novel liquid crystalline materials. nih.gov

Furthermore, the benzyloxy group, while primarily a protecting group, can be selectively cleaved via hydrogenolysis to reveal a terminal phenol. This unmasks a new reactive site, transforming the molecule into a different type of linker (phenol-alkylbromide), thereby increasing its synthetic utility and allowing for sequential, orthogonal derivatization strategies.

Exploration of Green and Sustainable Synthetic Approaches

While the established NaOH/DMSO method is effective, its alignment with green chemistry principles can be improved. DMSO is a highly effective solvent but can be difficult to remove and recycle, and its decomposition at high temperatures can be problematic. Future research will likely focus on more sustainable alternatives.

Potential green synthetic approaches include:

Phase-Transfer Catalysis (PTC): Implementing a PTC system could allow the Williamson ether synthesis to be performed in a biphasic system (e.g., toluene (B28343)/water) using catalysts like quaternary ammonium (B1175870) salts. This would reduce the reliance on polar aprotic solvents, simplify product isolation, and allow for easier catalyst and solvent recycling.

Alternative Solvent Systems: Exploring the use of greener solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly improve the environmental profile of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and potentially increase yields for Williamson ether syntheses. This can lead to significant energy savings and higher throughput compared to conventional refluxing methods.

Flow Chemistry: Performing the synthesis in a continuous flow reactor would offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety, and facilitate seamless scalability. It also minimizes waste by allowing for precise reagent mixing and efficient heat transfer.

Potential for Integration with High-Throughput Screening and Automation in Synthesis

The synthesis of this compound and its derivatives is highly amenable to modern automation and high-throughput techniques. The straightforward nature of the SN2 reaction allows for its integration into automated synthesis platforms to rapidly generate libraries of analogous compounds.

Future integration could involve:

Parallel Synthesis: Using multi-well plates on a robotic liquid-handling platform, an array of different phenols could be reacted with an array of dihaloalkanes. This would allow for the rapid creation of a library of bifunctional linkers with varying lengths, flexibilities, and terminal functional groups.

Automated Purification: Coupling the synthesis platform with automated purification systems, such as mass-directed preparative HPLC or automated flash chromatography, would streamline the entire workflow from reaction to pure compound.

High-Throughput Screening (HTS): The generated libraries of linkers could be directly used in HTS campaigns. For example, in drug discovery, different linkers could be used to conjugate a targeting moiety to a payload, and the resulting conjugates could be rapidly screened for biological activity to identify optimal linker structures. Similarly, in materials science, libraries of linker-derived liquid crystals or polymers could be screened for desired physical properties.

The integration of automated synthesis with HTS would accelerate the discovery cycle, enabling the rapid identification of molecules with tailored properties for a vast range of applications, from targeted therapeutics to advanced optical materials.

常见问题

Q. What are the common synthetic routes for 1-(Benzyloxy)-4-((6-bromohexyl)oxy)benzene?

Methodological Answer: The synthesis typically involves sequential alkylation and etherification steps:

Benzyloxy Group Introduction : React 4-hydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(benzyloxy)-4-hydroxybenzene .

Bromohexyloxy Attachment : Treat the intermediate with 1,6-dibromohexane using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve regioselective substitution. The bromine atom at the terminal position ensures further functionalization potential .

Key Considerations :

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H-NMR : Key peaks include:

- ¹³C-NMR : Signals at δ 69.8 ppm (OCH₂Ph) and δ 33.9 ppm (C-Br) confirm connectivity .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 375.1 (calculated: 375.08) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aliphatic chain .

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during alkylation?

Methodological Answer: Regioselectivity in bromohexyloxy attachment is influenced by:

- Steric Effects : The primary bromide in 1,6-dibromohexane reacts preferentially due to lower steric hindrance .

- Catalytic Systems : Iron(III) chloride in propylene carbonate enhances selectivity for terminal substitution (yield: 53–60%) compared to traditional bases like NaH .

Contradiction Note : Some protocols report competing elimination (e.g., β-hydride elimination) under strongly basic conditions, requiring optimization of base strength (e.g., K₃PO₄ vs. K₂CO₃) .

Q. How can computational modeling predict reactivity in radical-mediated reactions?

Methodological Answer:

- Radical Stability : DFT calculations (B3LYP/6-31G*) show the benzyloxy group stabilizes adjacent radicals via resonance (spin density: 0.45 on the benzene ring) .

- Reaction Pathways : Use the PISTACHIO database to predict HAT (hydrogen atom transfer) preferences, indicating the bromohexyl chain as a potential site for C-Br bond homolysis .

Application Example : Simulate cross-coupling reactions with nickel catalysts to design photo-redox protocols for functionalized derivatives .

Q. What strategies resolve contradictions in reported spectroscopic data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。